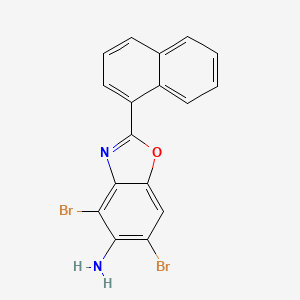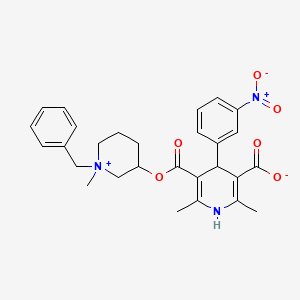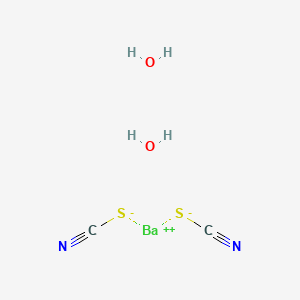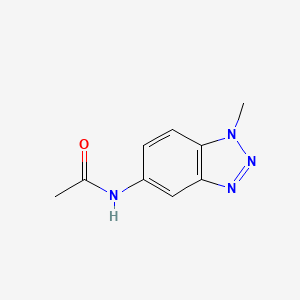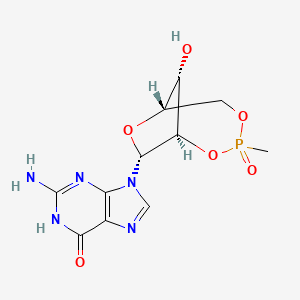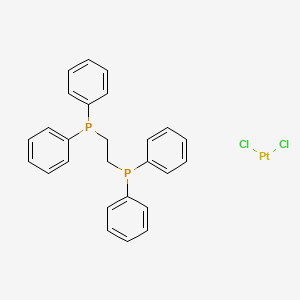
PtCl2(dppe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(1,2-bis(diphenylphosphino)ethane)platinum(II), commonly referred to as PtCl2(dppe), is a coordination complex of platinum. This compound is characterized by the presence of two chloride ligands and a bidentate ligand, 1,2-bis(diphenylphosphino)ethane, which coordinates to the platinum center. PtCl2(dppe) is widely studied for its applications in catalysis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PtCl2(dppe) can be synthesized through the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an appropriate solvent. The reaction typically involves dissolving platinum(II) chloride in a solvent such as dichloromethane or ethanol, followed by the addition of 1,2-bis(diphenylphosphino)ethane. The mixture is then stirred under reflux conditions to facilitate the formation of the complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for PtCl2(dppe) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial synthesis may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
PtCl2(dppe) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or thiolates.
Oxidative Addition: PtCl2(dppe) can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center.
Reductive Elimination: This compound can also undergo reductive elimination, where ligands are removed from the platinum center, reducing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and thiolates.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often under elevated temperatures and in the presence of a base.
Reductive Elimination: This process can be facilitated by heating or by the addition of reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield new platinum-phosphine complexes, while oxidative addition with alkyl halides produces platinum-alkyl complexes .
Wissenschaftliche Forschungsanwendungen
PtCl2(dppe) has a wide range of applications in scientific research:
Material Science: PtCl2(dppe) is studied for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies:
Industrial Applications: PtCl2(dppe) is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism by which PtCl2(dppe) exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various ligands, facilitating different types of chemical reactions. The bidentate ligand, 1,2-bis(diphenylphosphino)ethane, stabilizes the platinum center and influences its reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and coordination with biological molecules in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(triphenylphosphine)platinum(II) (PtCl2(PPh3)2): Similar to PtCl2(dppe) but with triphenylphosphine ligands.
Dichlorobis(1,2-bis(diphenylphosphino)ethane)nickel(II) (NiCl2(dppe)): A nickel analog with similar coordination properties.
Uniqueness
PtCl2(dppe) is unique due to its specific ligand environment provided by 1,2-bis(diphenylphosphino)ethane, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
Eigenschaften
Molekularformel |
C26H24Cl2P2Pt |
|---|---|
Molekulargewicht |
664.4 g/mol |
IUPAC-Name |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



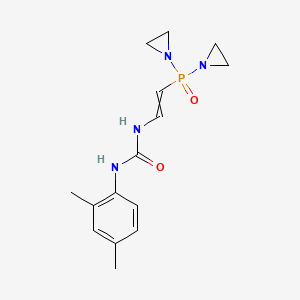
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
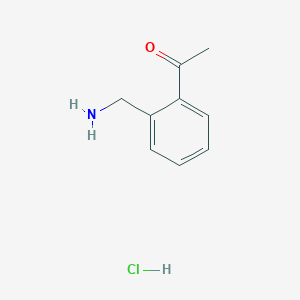
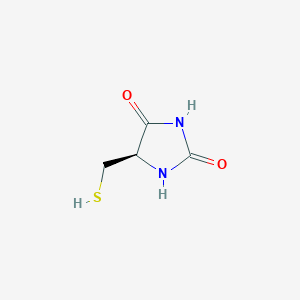
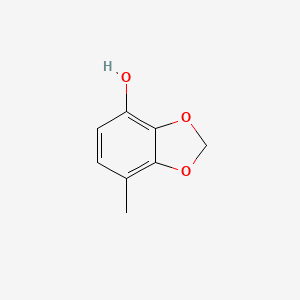
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
